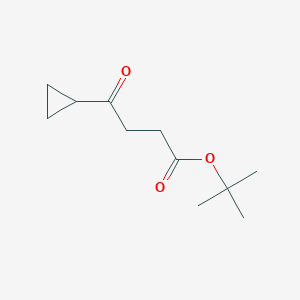

tert-Butyl 4-cyclopropyl-4-oxobutanoate

Description

BenchChem offers high-quality tert-Butyl 4-cyclopropyl-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-cyclopropyl-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H18O3 |

|---|---|

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

tert-butyl 4-cyclopropyl-4-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-6-9(12)8-4-5-8/h8H,4-7H2,1-3H3 |

Clé InChI |

BZUDZUHYBPOSMJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCC(=O)C1CC1 |

Origine du produit |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of tert-Butyl 4-cyclopropyl-4-oxobutanoate

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of sterically hindered and electronically strained moieties is critical for modulating molecular stability and reactivity. tert-Butyl 4-cyclopropyl-4-oxobutanoate (CAS: 1957284-35-3) serves as a highly specialized building block that perfectly exemplifies this paradigm[1]. By combining a bulky tert-butyl ester with a strained cyclopropyl ketone, this compound offers unique orthogonal reactivity, making it an invaluable intermediate for the synthesis of complex heterocycles and biologically active pharmaceutical ingredients[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters. We will dissect the causality behind its structural components, outline a self-validating synthetic protocol, and visualize the mechanistic workflow required to handle this compound effectively.

Physicochemical & Structural Data

To establish a baseline for analytical and synthetic workflows, the quantitative and structural parameters of tert-Butyl 4-cyclopropyl-4-oxobutanoate are summarized in Table 1.

Table 1: Quantitative and Structural Parameters

| Parameter | Value | Causality / Significance |

| Compound Name | tert-Butyl 4-cyclopropyl-4-oxobutanoate | Standard IUPAC nomenclature. |

| CAS Registry Number | 1957284-35-3 | Unique identifier for procurement and literature tracking[1]. |

| Molecular Formula | C₁₁H₁₈O₃ | Determines exact mass for mass spectrometry (MS) validation[2]. |

| Molecular Weight | 198.26 g/mol | Critical for stoichiometric calculations in multi-step synthesis. |

| SMILES String | CC(C)(C)OC(=O)CCC(=O)C1CC1 | Enables in silico modeling and computational docking studies. |

| Key Functional Groups | tert-Butyl ester, Cyclopropyl ketone | Provides orthogonal reactivity (steric shielding vs. ring strain). |

Structural Causality and Mechanistic Insights

The architecture of tert-Butyl 4-cyclopropyl-4-oxobutanoate is not arbitrary; it is engineered for specific synthetic advantages. Understanding the "why" behind its structure dictates how we utilize it in the laboratory.

The tert-Butyl Group: Strategic Steric Shielding

In multi-step organic synthesis, ester groups are notoriously susceptible to premature hydrolysis or unintended nucleophilic attack. The incorporation of a tert-butyl group imposes massive steric hindrance around the ester carbonyl.

-

Causality: This steric bulk acts as a robust protecting group. It prevents the ester from reacting under basic or mildly nucleophilic conditions, ensuring that downstream reactions (such as Grignard additions or reductive aminations) occur exclusively at the more reactive cyclopropyl ketone[2].

The Cyclopropyl Ring: Strain-Driven Reactivity

The cyclopropyl group introduces approximately 27.5 kcal/mol of ring strain. According to electronic structure calculations, the cyclopropyl ring acts as both a σ-electron donor and a weak π-acceptor[2].

-

Causality: This unique electronic profile significantly alters the hybridization of the adjacent carbonyl carbon, enhancing its electrophilicity compared to an unstrained aliphatic ketone. Furthermore, the cyclopropane ring can serve as a precursor for strained intermediates or ring-opening reactions, a feature highly sought after in the development of antiretroviral agents and enzyme inhibitors[2].

Validated Experimental Protocols: Synthesis and Isolation

Direct Fischer esterification of 4-cyclopropyl-4-oxobutanoic acid with tert-butanol is notoriously low-yielding. The steric bulk of the tert-butyl group, combined with the tendency of tert-butanol to undergo acid-catalyzed elimination (forming isobutylene), necessitates an alternative approach.

The following protocol utilizes an acylation pathway (2[2]), designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

-

Reagents: 4-cyclopropyl-4-oxobutanoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Catalytic DMF, Dichloromethane (DCM).

-

Procedure: Dissolve the acid in anhydrous DCM under a nitrogen atmosphere. Add a catalytic drop of DMF, followed by the dropwise addition of SOCl₂ at 0°C. Warm to room temperature and stir for 2 hours.

-

Causality: SOCl₂ converts the unreactive carboxylic acid into a highly electrophilic acyl chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, accelerating the chlorination.

-

Self-Validation Loop 1 (MeOH Quench): To ensure complete activation without isolating the unstable acyl chloride, extract a 10 µL micro-aliquot and quench it in 1 mL of anhydrous methanol. Analyze via GC-MS. The complete disappearance of the starting acid mass and the exclusive presence of the methyl ester (m/z ~156) validates the completion of Step 1.

Step 2: Esterification with tert-Butanol

-

Reagents: Acyl chloride intermediate (from Step 1), tert-Butanol (2.0 eq), Pyridine or Triethylamine (2.5 eq).

-

Procedure: Evaporate excess SOCl₂ and DCM under reduced pressure. Redissolve the crude acyl chloride in fresh anhydrous DCM. Cool to 0°C. Add pyridine, followed by the slow, dropwise addition of tert-butanol. Stir at room temperature for 12 hours.

-

Causality: A mild base (pyridine) is used to neutralize the HCl byproduct, preventing the acid-catalyzed elimination of tert-butanol into isobutylene, which would otherwise crater the yield.

Step 3: Workup and Final Validation

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

-

Self-Validation Loop 2 (Final QC): Analyze the purified product via ¹H-NMR and LC-MS. The presence of a sharp 9-proton singlet at ~1.4 ppm (tert-butyl group) and the molecular ion peak at m/z 198.26 confirms the structural integrity and purity of the final product.

Process Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical self-validation checkpoints that ensure the integrity of the protocol.

Fig 1. Self-validating synthetic workflow for tert-Butyl 4-cyclopropyl-4-oxobutanoate.

References

Sources

Solubility Profile of tert-Butyl 4-cyclopropyl-4-oxobutanoate in Organic Solvents: A Technical and Experimental Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 4-cyclopropyl-4-oxobutanoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data, this document establishes a robust theoretical solubility profile based on the molecule's structural and electronic properties. Furthermore, a detailed, field-proven experimental protocol for determining the precise solubility of this compound in a range of organic solvents is presented. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction to tert-Butyl 4-cyclopropyl-4-oxobutanoate

Tert-Butyl 4-cyclopropyl-4-oxobutanoate is an organic compound of increasing interest in medicinal chemistry and organic synthesis.[1] Its molecular structure is characterized by a β-keto ester functionality, a sterically demanding tert-butyl group, and a cyclopropyl ring.[1] This unique combination of functional groups imparts specific electronic and steric properties that are pivotal in its application as a building block for complex, biologically active molecules.[1]

A thorough understanding of the solubility profile of tert-Butyl 4-cyclopropyl-4-oxobutanoate is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization and chromatography, and is a critical parameter in the formulation of drug candidates.[2] This guide aims to provide both a predictive framework and a practical methodology for assessing its solubility in a variety of common organic solvents.

Theoretical Solubility Profile: A “Like Dissolves Like” Analysis

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of tert-Butyl 4-cyclopropyl-4-oxobutanoate, with its distinct functional groups, allows for a detailed analysis of its expected solubility.

Molecular Structure and Functional Group Analysis

-

β-Keto Ester: This is the most polar feature of the molecule, containing two carbonyl groups (a ketone and an ester) and an ester oxygen. These groups can act as hydrogen bond acceptors, suggesting potential solubility in protic and polar aprotic solvents.[3] The presence of both electrophilic and nucleophilic sites makes β-keto esters important synthons in organic chemistry.[4]

-

tert-Butyl Group: This bulky, non-polar alkyl group contributes significantly to the molecule's lipophilicity. Its large size can also introduce steric hindrance, potentially affecting solvent-solute interactions.[1]

-

Cyclopropyl Ring: The cyclopropyl group is a small, strained cycloalkane. While generally considered non-polar, its electronic properties can be complex, sometimes exhibiting characteristics of unsaturation.

Predicted Solubility in Different Solvent Classes

Based on the interplay of these functional groups, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in moderately polar aprotic solvents that can effectively solvate the keto and ester functionalities without being hindered by the non-polar alkyl groups. Examples include:

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Esters: Ethyl acetate

-

Halogenated Solvents: Dichloromethane, Chloroform

-

-

Moderate Solubility: Expected in:

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). While polar, the strong dipole moments of these solvents might interact less favorably with the non-polar portions of the molecule.

-

Non-polar Aromatic Solvents: Toluene, Benzene. The non-polar character of these solvents will interact favorably with the tert-butyl and cyclopropyl groups, while the polar keto-ester portion may limit overall solubility.

-

Alcohols: Methanol, Ethanol, Isopropanol. The ability of alcohols to act as both hydrogen bond donors and acceptors suggests some solubility. However, the non-polar character of the solute may prevent high miscibility.

-

-

Low Solubility/Immiscibility: Expected in:

-

Highly Polar Protic Solvents: Water. The large non-polar surface area of the molecule will likely lead to very low water solubility.

-

Non-polar Aliphatic Solvents: Hexane, Heptane, Cyclohexane. The polarity of the β-keto ester group will likely make it sparingly soluble in these highly non-polar solvents.

-

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

tert-Butyl 4-cyclopropyl-4-oxobutanoate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid in a liquid solvent.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of tert-Butyl 4-cyclopropyl-4-oxobutanoate into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure that equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a moderate speed to pellet the excess, undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of tert-Butyl 4-cyclopropyl-4-oxobutanoate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Ketones | Acetone | High | [Insert Experimental Data] |

| Methyl Ethyl Ketone | High | [Insert Experimental Data] | |

| Ethers | Tetrahydrofuran (THF) | High | [Insert Experimental Data] |

| Diethyl Ether | High | [Insert Experimental Data] | |

| Esters | Ethyl Acetate | High | [Insert Experimental Data] |

| Halogenated | Dichloromethane | High | [Insert Experimental Data] |

| Aromatics | Toluene | Moderate | [Insert Experimental Data] |

| Alcohols | Ethanol | Moderate | [Insert Experimental Data] |

| Methanol | Moderate | [Insert Experimental Data] | |

| Polar Aprotic | Acetonitrile | Moderate | [Insert ExperimentalData] |

| Dimethyl Sulfoxide (DMSO) | Moderate | [Insert Experimental Data] | |

| Non-polar | Hexane | Low | [Insert Experimental Data] |

| Polar Protic | Water | Low | [Insert Experimental Data] |

The experimental results can then be compared with the theoretical predictions. Any significant deviations should be analyzed in the context of specific solvent-solute interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Causality Behind Experimental Choices

-

Equilibrium Method: This method is chosen over kinetic or high-throughput screening methods to ensure that the true thermodynamic solubility is measured, which is crucial for fundamental understanding and process development.[5]

-

Excess Solute: The use of an excess of the solid solute ensures that the solution reaches saturation, a prerequisite for accurate equilibrium solubility measurement.

-

Constant Temperature: Solubility is temperature-dependent.[5] Maintaining a constant temperature is critical for obtaining reproducible and meaningful data.

-

HPLC/GC Analysis: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the solute concentration in the presence of the solvent.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of tert-Butyl 4-cyclopropyl-4-oxobutanoate. By combining a theoretical analysis based on its molecular structure with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge and tools to make informed decisions regarding solvent selection. The provided methodology ensures the generation of accurate and reliable solubility data, which is essential for the successful application of this important chemical intermediate in synthesis, purification, and formulation.

References

-

Department of Chemistry, University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of Texas at Austin. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Department of Chemistry, University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxobutanoate. Retrieved from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26235–26247. [Link]

-

Meylan, W. M., & Howard, P. H. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. [Link]

Sources

- 1. Buy tert-Butyl 4-cyclopropyl-4-oxobutanoate [smolecule.com]

- 2. chem.ws [chem.ws]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of tert-Butyl 4-cyclopropyl-4-oxobutanoate: Mechanisms, Protocols, and Synthetic Insights

Foreword

Welcome to a comprehensive exploration of the synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate, a molecule of significant interest in contemporary drug discovery and development. Its unique structural amalgamation of a cyclopropyl ketone and a tert-butyl ester imparts desirable pharmacokinetic and pharmacodynamic properties to parent compounds, rendering it a valuable building block for medicinal chemists.[1] This guide is designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a deep dive into the causality of the reaction mechanisms and the logic behind the experimental design. Our focus is on fostering a level of expertise that transcends rote memorization, empowering you to troubleshoot, optimize, and innovate.

Strategic Importance in Medicinal Chemistry

The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to modulate a molecule's metabolic stability, conformational rigidity, and binding affinity. The strained three-membered ring can act as a bioisostere for double bonds or gem-dimethyl groups, often leading to improved biological activity.[2] The tert-butyl ester, on the other hand, provides steric bulk and can serve as a protecting group or be hydrolyzed in vivo to reveal a carboxylic acid, a common pharmacophore. Tert-Butyl 4-cyclopropyl-4-oxobutanoate, therefore, represents a versatile scaffold for the synthesis of complex pharmaceutical intermediates.[1]

Primary Synthetic Pathway: Acylation of a Cyclopropyl Organometallic Reagent

The most direct and industrially scalable approach to tert-Butyl 4-cyclopropyl-4-oxobutanoate involves the nucleophilic acylation of a cyclopropyl organometallic species with a suitably activated succinic acid derivative. This pathway is favored for its efficiency and control over the final product structure.

Mechanistic Deep Dive

The overall transformation can be dissected into two primary stages: the formation of the cyclopropyl nucleophile and its subsequent reaction with the electrophilic succinate component.

Stage 1: Formation of the Cyclopropyl Grignard Reagent

The synthesis of the cyclopropyl Grignard reagent, cyclopropylmagnesium bromide, is a critical first step. The mechanism, while seemingly straightforward, is a complex surface reaction involving single-electron transfer (SET) from the magnesium metal to the cyclopropyl halide.[3]

-

Initiation and Single-Electron Transfer (SET): The reaction is initiated on the surface of the magnesium metal. An electron is transferred from the magnesium to the antibonding orbital of the carbon-bromine bond in cyclopropyl bromide. This forms a short-lived radical anion.[3]

-

Radical Formation and Surface Interaction: The radical anion rapidly fragments to yield a cyclopropyl radical and a bromide anion. These species are believed to remain in close proximity to the magnesium surface.[3]

-

Grignard Reagent Formation: The cyclopropyl radical then reacts with the magnesium radical cation on the surface to form the organometallic compound, cyclopropylmagnesium bromide.

This process is highly sensitive to the reaction conditions, particularly the exclusion of water and oxygen, which can quench the Grignard reagent.[4]

Stage 2: Acylation with Mono-tert-butyl Succinoyl Chloride

The second stage involves the reaction of the prepared cyclopropylmagnesium bromide with an activated form of mono-tert-butyl succinate. For efficient acylation, the carboxylic acid is typically converted to a more reactive electrophile, such as an acyl chloride.

-

Preparation of the Electrophile: Mono-tert-butyl succinate is prepared by the mono-esterification of succinic anhydride with tert-butanol.[5] This is followed by conversion to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Nucleophilic Attack: The cyclopropylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This proceeds through a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses, expelling the chloride leaving group to form the desired product, tert-Butyl 4-cyclopropyl-4-oxobutanoate.

An excess of the Grignard reagent can potentially lead to the addition to the newly formed ketone. However, this is generally minimized by using a 1:1 stoichiometry and maintaining low reaction temperatures.

Visualizing the Mechanism

Caption: Overall reaction pathway for the synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |

| Iodine | 253.81 | 1 crystal | - | catalytic |

| Cyclopropyl Bromide | 120.98 | 12.1 g | 0.10 | 1.0 |

| Anhydrous THF | 72.11 | 150 mL | - | - |

| Mono-tert-butyl succinate | 174.19 | 17.4 g | 0.10 | 1.0 |

| Thionyl Chloride | 118.97 | 13.1 g (7.9 mL) | 0.11 | 1.1 |

| Anhydrous Dichloromethane | 84.93 | 100 mL | - | - |

Procedure:

Part A: Preparation of Cyclopropylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.[3][4]

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until the iodine sublimes, activating the magnesium surface. Allow to cool to room temperature under nitrogen.[4]

-

Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclopropyl bromide in 50 mL of anhydrous THF. Add a small portion (approx. 5 mL) of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.[3]

-

Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction. The resulting greyish solution is the cyclopropylmagnesium bromide reagent.

Part B: Acylation

-

Acyl Chloride Formation: In a separate flame-dried flask, dissolve mono-tert-butyl succinate in 100 mL of anhydrous dichloromethane. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude mono-tert-butyl succinoyl chloride.

-

Acylation Reaction: Cool the prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath. Dissolve the crude mono-tert-butyl succinoyl chloride in 50 mL of anhydrous THF and add it dropwise to the Grignard reagent.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure tert-Butyl 4-cyclopropyl-4-oxobutanoate.

Alternative Synthetic Strategies

While the Grignard-based acylation is a primary route, other methods for the synthesis of γ-keto esters can be adapted for this specific target molecule.

Kulinkovich-Type Reactions

The Kulinkovich reaction and its modifications are powerful tools for the synthesis of cyclopropyl derivatives.[6][7] While typically used to generate cyclopropanols or cyclopropylamines, a related pathway could be envisioned. For instance, a titanium-mediated reaction of a suitable ester with a Grignard reagent can form a titanacyclopropane intermediate, which can then be manipulated to yield the desired cyclopropyl ketone.[8] However, this approach is often less direct for γ-keto esters compared to the acylation route.

Ring-Opening of Cyclopropyl Precursors

An alternative strategy involves the synthesis of a more complex cyclopropyl-containing intermediate that can be subsequently converted to the target molecule. For example, the ring-opening of a substituted cyclopropanol could potentially yield the desired keto-ester functionality.[9]

Hydration of Alkynoates

A more modern and atom-economical approach to γ-keto esters involves the gold-catalyzed hydration of 3-alkynoates.[10][11] In principle, a tert-butyl 4-cyclopropyl-3-alkynoate could be synthesized and then subjected to regioselective hydration to yield the target molecule. This method offers mild reaction conditions but may require a more complex synthesis of the starting alkyne.

Conclusion

The synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate is most effectively achieved through the acylation of a cyclopropyl Grignard reagent with a mono-esterified succinic acid derivative. This method is robust, scalable, and relies on well-understood organometallic principles. A thorough understanding of the underlying mechanisms, particularly the nuances of Grignard reagent formation and the control of the acylation step, is paramount for successful and reproducible synthesis. The alternative pathways, while mechanistically interesting, often present greater synthetic challenges for this specific target. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this valuable building block.

References

-

The Journal of Organic Chemistry. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. [Link]

-

PubMed. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. [Link]

-

Taylor & Francis Online. Efficient Synthesis of γ‐Keto Esters from Enamines and EDA. [Link]

-

Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

-

Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

-

ResearchGate. Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

-

PMC - NIH. An Efficient and General Approach to β-Functionalized Ketones. [Link]

-

ResearchGate. Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. [Link]

-

Organic Syntheses Procedure. Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). [Link]

- Google Patents.

-

SynArchive. Kulinkovich Reaction. [Link]

-

Organic Syntheses Procedure. cyclopropylbenzene. [Link]

-

The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]

-

Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

AJC-9533. NOTE Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl- 1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. [Link]

-

Organic Syntheses Procedure. p-tert-BUTYLCALIX[11]ARENE. [Link]

-

PMC. Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

Sources

- 1. Buy tert-Butyl 4-cyclopropyl-4-oxobutanoate [smolecule.com]

- 2. Driving tert-butyl axial: the surprising cyclopropyl effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient and General Approach to β-Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of tert-Butyl 4-cyclopropyl-4-oxobutanoate at room temperature

Application Note: Protocols for the Selective Cleavage of tert-Butyl Ester in tert-Butyl 4-cyclopropyl-4-oxobutanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

tert-Butyl 4-cyclopropyl-4-oxobutanoate is a highly versatile building block in medicinal chemistry and organic synthesis[1]. The cyclopropyl group frequently serves as a conformational restrictor and a bioisostere for alkyl chains, enhancing the metabolic stability and target affinity of pharmaceutical candidates.

A common synthetic requirement when utilizing this scaffold is the chemoselective deprotection of the tert-butyl ester to yield the corresponding 4-cyclopropyl-4-oxobutanoic acid. However, this transformation presents a distinct challenge: the adjacent cyclopropyl ketone is highly sensitive to harsh acidic conditions, which can trigger unwanted ring-opening or enolization events[2]. This application note details the mechanistic rationale and step-by-step protocols for achieving this cleavage selectively and quantitatively.

Mechanistic Insights & Causality: The "Why" Behind the Chemistry

To design a self-validating and robust protocol, one must understand the reactivity of both the tert-butyl ester and the cyclopropyl ketone.

The Pitfall of Nucleophilic Acids (HCl / HBr)

Cyclopropyl ketones are activated toward ring-opening by strong Lewis or Brønsted acids. If a nucleophilic counterion (such as Cl⁻ or Br⁻ from HCl or HBr) is present, the system undergoes a rapid homoconjugate addition, yielding a ring-opened γ-halo ketone[2]. Therefore, strong hydrohalic acids must be strictly avoided to preserve the cyclopropane ring.

The Pitfall of Silylating Reagents (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful reagent for tert-butyl ester cleavage[3]. However, when applied in the presence of an auxiliary base (e.g., triethylamine or 2,6-lutidine), TMSOTf will quantitatively convert aldehydes and ketones into their corresponding trimethylsilyl enol ethers[3]. While this silyl enol ether can be hydrolyzed back to the ketone during an aqueous acidic workup, it introduces an unnecessary intermediate, consumes excess reagent, and risks side reactions.

Optimal Strategies for Chemoselectivity

-

Non-Nucleophilic Brønsted Acids (TFA): Trifluoroacetic acid (TFA) provides the high acidity required to protonate the ester and release the tert-butyl cation (as isobutylene)[4]. Crucially, the trifluoroacetate counterion is a very poor nucleophile, drastically minimizing the risk of cyclopropyl ring opening.

-

Mild Lewis Acids (ZnBr₂): Zinc bromide in dichloromethane (DCM) acts as a mild, chemoselective Lewis acid. It preferentially coordinates to the ester oxygen over the ketone, facilitating deprotection without providing enough activation energy to open the cyclopropyl ring at room temperature[5].

-

Neutral Radical Cation Cleavage (Magic Blue): A modern, transition-metal-free approach utilizes the tris(4-bromophenyl)ammoniumyl radical cation (Magic Blue) and triethylsilane[6]. This method operates via a radical mechanism under completely neutral conditions, eliminating the risk of acid-catalyzed ring opening entirely[6].

Fig 1: Mechanistic pathways and potential pitfalls in the deprotection of tert-butyl 4-cyclopropyl-4-oxobutanoate.

Quantitative Method Comparison

The following table summarizes the quantitative metrics and operational parameters for the three recommended protocols.

| Method | Reagents | Temp | Time | Expected Yield | Chemoselectivity / Risk Profile |

| A. Standard Brønsted Acid | TFA, DCM (1:1) | 0 °C to RT | 2 - 4 h | >95% | High : Trifluoroacetate is non-nucleophilic; preserves cyclopropane. |

| B. Mild Lewis Acid | ZnBr₂ (5.0 eq), DCM | RT | 12 - 24 h | 75 - 85% | High : Highly selective for tert-butyl esters; slow reaction rate[5]. |

| C. Radical Cation | Magic Blue (5 mol%), Et₃SiH | RT | 1 - 2 h | 90 - 95% | Absolute : Neutral conditions; zero risk of acid-catalyzed ring opening[6]. |

Experimental Protocols

Protocol A: Standard Brønsted Acid Cleavage (TFA/DCM)

This is the most reliable, scalable, and cost-effective method for routine laboratory synthesis.

Materials:

-

tert-Butyl 4-cyclopropyl-4-oxobutanoate (1.0 mmol)

-

Trifluoroacetic acid (TFA, Reagent Grade)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of tert-butyl 4-cyclopropyl-4-oxobutanoate in 5.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

-

Addition: Add 5.0 mL of TFA dropwise over 5 minutes. (The 1:1 v/v ratio of TFA:DCM ensures rapid cleavage while maintaining solubility)[4].

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS.

-

Concentration: Once complete, concentrate the mixture in vacuo using a rotary evaporator.

-

Azeotropic Removal: To remove residual TFA, add 5.0 mL of toluene to the crude residue and evaporate in vacuo. Repeat this azeotropic distillation two more times.

-

Isolation: The resulting crude 4-cyclopropyl-4-oxobutanoic acid can typically be used without further purification, or purified via flash column chromatography if necessary.

Fig 2: Experimental workflow for the TFA-mediated deprotection of the tert-butyl ester.

Protocol B: Mild Lewis Acid Cleavage (ZnBr₂)

Recommended when the substrate contains other highly acid-labile protecting groups (e.g., N-Boc groups, though selectivity can vary)[5].

Step-by-Step Procedure:

-

Dissolve 1.0 mmol of the starting material in 10.0 mL of anhydrous DCM.

-

Add anhydrous Zinc Bromide (ZnBr₂, 5.0 mmol, 5.0 equivalents) in one portion[5]. Note: ZnBr₂ forms a suspension in DCM.

-

Stir the suspension vigorously at room temperature for 12 to 24 hours[5].

-

Quench the reaction by adding 10 mL of 1M aqueous HCl (brief exposure during workup will not open the cyclopropyl ring) and extract with ethyl acetate (3 × 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Transition-Metal-Free Radical Cation Cleavage

A cutting-edge, completely neutral protocol utilizing Magic Blue, ideal for extremely sensitive substrates[6].

Step-by-Step Procedure:

-

In a dry vial under nitrogen, dissolve 1.0 mmol of the starting material in 5.0 mL of 1,2-dichloroethane (DCE).

-

Add triethylsilane (Et₃SiH, 1.5 mmol, 1.5 equivalents)[6].

-

Add tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue, 0.05 mmol, 5 mol%)[6].

-

Stir the reaction mixture at room temperature for 1 to 2 hours. The reaction is typically complete when the blue color of the radical cation dissipates.

-

Pass the crude mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate to yield the pure acid.

References

-

Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." Journal of Organic Chemistry, 2004, 69(18), 6131-6133. URL:[Link]

-

Sun, H., Ai, Y., Ren, S., & Li, D. "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates." Journal of Organic Chemistry, 2023, 88(10), 6932-6938. URL:[Link]

-

Murphy, S. K., et al. "Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones." ACS Catalysis, 2023. URL:[Link]

Sources

- 1. Buy tert-Butyl 4-cyclopropyl-4-oxobutanoate [smolecule.com]

- 2. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: tert-Butyl 4-cyclopropyl-4-oxobutanoate as a Privileged Scaffold for Heterocyclic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Strategic Utility

In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups and the utilization of orthogonal protecting strategies are paramount for developing robust structure-activity relationships (SAR). tert-Butyl 4-cyclopropyl-4-oxobutanoate (CAS: 1957284-35-3) represents a highly privileged γ -keto ester building block.

The compound features two critical structural domains:

-

The Cyclopropyl Pharmacophore: Electronic structure calculations indicate that the cyclopropyl group acts as both a σ -electron donor and a weak π -acceptor, which significantly alters the electronic environment and electrophilicity of the adjacent carbonyl center compared to simple alkyl-substituted oxobutanoates [1]. In drug design, this moiety enhances metabolic stability and restricts conformational flexibility.

-

The tert-Butyl Ester: The immense steric bulk of the tert-butyl group protects the ester from premature nucleophilic attack or hydrolysis during multi-step syntheses [1].

This orthogonal reactivity allows chemists to selectively derivatize the C4-ketone (e.g., via hydrazone formation or reductive amination) without initiating premature lactamization, granting precise kinetic control over the synthesis of diverse 5- and 6-membered nitrogenous heterocycles [2].

Divergent Synthetic Pathways

The γ -keto ester backbone is a classic precursor for heterocycle synthesis [3]. By manipulating the nitrogen source and the acidic deprotection trigger, this single scaffold can be divergently routed into either pyridazinones or γ -lactams.

Fig 1: Divergent synthetic pathways from the tert-butyl 4-cyclopropyl-4-oxobutanoate scaffold.

Protocol 1: Synthesis of 6-Cyclopropyl-4,5-dihydro-3(2H)-pyridazinones

Mechanistic Causality & Reaction Optimization

The synthesis of pyridazin-3(2H)-ones from γ -keto esters typically involves a condensation step followed by cyclization [2]. However, the tert-butyl group introduces a unique kinetic bottleneck. Without sufficient acid catalysis, the reaction stalls entirely at the linear hydrazone intermediate because the bulky ester resists nucleophilic acyl substitution.

To overcome this, we employ a controlled acidic environment. While tert-butyl esters usually require harsh acids for deprotection, the inherent ring-strain of the cyclopropyl group necessitates a balanced approach to prevent unwanted ring-opening. As shown in Table 1 , Trifluoroacetic acid (TFA) in toluene provides the optimal thermodynamic window to cleave the ester via an E1 mechanism (releasing isobutylene) while preserving the cyclopropyl pharmacophore.

Table 1: Solvent and Catalyst Optimization for Pyridazinone Cyclization

| Solvent | Acid Catalyst (Equiv.) | Temp (°C) | Time (h) | Conversion to Hydrazone (%) | Final Lactam Yield (%) |

| Ethanol | None | 80 | 12 | >95 | <5 |

| Ethanol | HCl (0.5 eq) | 80 | 8 | >95 | 42 |

| Toluene | p-TsOH (0.1 eq) | 110 | 6 | >95 | 68 |

| Toluene | TFA (1.2 eq) | 110 | 4 | >95 | 89 |

Self-Validating Experimental Workflow

Fig 2: Step-by-step workflow for the synthesis of 6-cyclopropyl-4,5-dihydro-3(2H)-pyridazinones.

Step-by-Step Procedure:

-

Hydrazone Formation: To a stirred solution of tert-butyl 4-cyclopropyl-4-oxobutanoate (1.0 mmol, 198.3 mg) in absolute ethanol (5.0 mL) at room temperature, add hydrazine hydrate (1.1 mmol, 55 mg) dropwise. Stir for 2 hours.

-

Validation Checkpoint 1 (LC-MS): Sample 10 μ L of the reaction mixture, dilute in 1 mL MeCN. The starting material ( m/z 199.1 [M+H]+ ) must be completely replaced by the hydrazone intermediate ( m/z 213.2 [M+H]+ ). Do not proceed if SM > 5%.

-

Solvent Swap: Concentrate the reaction mixture in vacuo to remove ethanol and excess water. Redissolve the crude intermediate in anhydrous toluene (5.0 mL).

-

Acidic Cyclization: Add Trifluoroacetic acid (1.2 mmol, 136 mg) dropwise. Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours. The heat and acid drive the elimination of isobutylene and subsequent lactamization.

-

Validation Checkpoint 2 (TLC/LC-MS): Confirm the disappearance of the hydrazone intermediate and the formation of the final pyridazinone ( m/z 139.1 [M+H]+ ).

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize residual TFA. Dry the organic layer over Na2SO4 , filter, and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure 6-cyclopropyl-4,5-dihydro-3(2H)-pyridazinone.

Protocol 2: Synthesis of 5-Cyclopropyl-pyrrolidin-2-ones ( γ -Lactams)

Mechanistic Rationale

Similar to the pyridazinone pathway, the synthesis of γ -lactams via condensation with primary amines requires two distinct mechanistic phases [3]. First, the ketone is converted to an amine via reductive amination. The tert-butyl ester prevents the newly formed secondary amine from spontaneously cyclizing at room temperature, allowing for the isolation or clean characterization of the linear amino-ester. Subsequent acid-catalyzed heating forces the lactamization.

Self-Validating Experimental Protocol

-

Reductive Amination: Dissolve tert-butyl 4-cyclopropyl-4-oxobutanoate (1.0 mmol) and a primary amine (e.g., benzylamine, 1.05 mmol) in 1,2-dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (1.0 mmol) and stir for 30 minutes to pre-form the imine.

-

Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 mmol) in portions. Stir at room temperature for 12 hours.

-

Validation Checkpoint 1 (Ninhydrin Stain): Spot the reaction on a TLC plate and stain with ninhydrin. The disappearance of the primary amine spot and the appearance of a new, UV-active secondary amine spot confirms successful reduction.

-

Lactamization: Add p -Toluenesulfonic acid ( p -TsOH, 1.5 mmol) directly to the DCE mixture and heat to 80 °C for 6 hours to cleave the tert-butyl group and drive ring closure.

-

Validation Checkpoint 2 (FT-IR): Following standard aqueous workup, IR spectroscopy of the crude product should show a shift in the carbonyl stretch from ∼1730 cm−1 (ester) to ∼1680 cm−1 (characteristic of a γ -lactam).

References

- Smolecule.Buy tert-Butyl 4-cyclopropyl-4-oxobutanoate - Product Information and Chemical Properties.

- ScienceDirect.Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from: DOI: General Pathways for Nitrogen-Containing Heterocycles

- Hilal, H. S., et al.Synthesis of a New Series of Heterocyclic Scaffolds for Medicinal Purposes. Eur J Med Chem. 2006 Aug;41(8):1017-24.

Technical Support Center: Synthesis & Optimization of tert-Butyl 4-cyclopropyl-4-oxobutanoate

Welcome to the Technical Support Center for the synthesis of tert-butyl 4-cyclopropyl-4-oxobutanoate . This portal is designed for researchers, medicinal chemists, and process scientists facing yield, purity, or scalability challenges during the synthesis of this critical intermediate.

The incorporation of cyclopropyl groups into molecular scaffolds is a highly effective strategy to lower binding energies and enhance stabilizing effects on biological targets 1. Furthermore, the tert-butyl group provides essential steric bulk that protects the ester from premature hydrolysis during downstream multi-step syntheses 2. However, synthesizing this compound often leads to yield-limiting byproducts, including oligomeric species and thermal decomposition products 2.

Below, we detail the causal mechanisms behind these failures and provide field-proven, self-validating protocols to optimize your reaction yield.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My Grignard addition to the succinic anhydride/acid chloride derivative yields massive amounts of tertiary alcohols. How do I prevent this double addition? Causality: Acid chlorides and anhydrides are highly electrophilic. When cyclopropylmagnesium bromide attacks, the intermediate collapses rapidly into a ketone. Because the resulting cyclopropyl ketone is often more sterically accessible and reactive than the starting material, a second equivalent of the Grignard reagent attacks, forming an unwanted tertiary alcohol. Solution: Abandon the acid chloride route. Instead, convert mono-tert-butyl succinate to its Weinreb amide (N-methoxy-N-methylamide). The bidentate chelation of the magnesium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable tetrahedral intermediate. This prevents the collapse into the ketone until the reaction is deliberately quenched with water, ensuring absolute chemoselectivity for the mono-addition product.

Q2: I am observing significant cleavage of the tert-butyl ester during the reaction workup. Why is this happening? Causality: The tert-butyl ester is exceptionally sensitive to acidic conditions. During the Grignard quench, if strong acids (like HCl or H₂SO₄) are used to dissolve magnesium salts, the localized high acidity will rapidly hydrolyze the tert-butyl group, yielding the highly polar 4-cyclopropyl-4-oxobutanoic acid, which is often lost in the aqueous layer. Solution: Strictly quench the reaction with cold, saturated aqueous ammonium chloride (NH₄Cl). This buffers the aqueous phase at a mild pH (~7–8), safely neutralizing the organometallic species without risking ester cleavage.

Q3: I am using the kinetic enolate alkylation route (cyclopropyl methyl ketone + tert-butyl bromoacetate). Why is my yield capped at 40% with heavy poly-alkylation? Causality: Kinetic enolates generated by LDA can undergo proton transfer with unreacted starting ketone, leading to a thermodynamic mixture of enolates and subsequent di-alkylation. Additionally, tert-butyl bromoacetate is an aggressively reactive electrophile, exacerbating over-alkylation. Solution: Ensure strict stoichiometric control (1.05 eq LDA) at -78 °C. Crucially, add the cyclopropyl methyl ketone dropwise to the LDA solution (not vice versa) to ensure instantaneous and complete deprotonation. Add 10% v/v DMPU to the solvent prior to adding the bromoacetate to enhance the nucleophilicity of the enolate and speed up the desired mono-alkylation over side reactions.

Q4: Is there a risk of the cyclopropyl ring opening during this synthesis? Causality: Yes. Cyclopropyl rings possess high ring strain and are susceptible to electrophilic ring-opening under strongly acidic conditions or prolonged thermal stress. Solution: Maintain reaction temperatures below 30 °C during all concentration and solvent-evaporation steps. Avoid the use of strong Lewis acids (like TiCl₄ or excess MgBr₂) at elevated temperatures.

Part 2: Reaction Workflow & Troubleshooting Logic

Reaction workflow for the Weinreb amide-mediated synthesis of the target keto-ester.

Diagnostic decision tree for troubleshooting low yields and byproduct formation.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization of the Grignard addition step utilizing the Weinreb amide intermediate. Notice the strict causality between temperature control and the suppression of double-addition impurities.

| Entry | Solvent System | Temperature Profile | cPrMgBr (eq.) | Yield (%) | Primary Observation / Impurity Profile |

| 1 | THF | 0 °C to RT | 1.1 | 42% | High levels of unreacted starting material. |

| 2 | THF | -20 °C to 0 °C | 1.5 | 88% | Optimal conversion, >95% purity by HPLC. |

| 3 | Et₂O | -20 °C to 0 °C | 1.5 | 65% | Sluggish reaction, incomplete conversion. |

| 4 | THF | 25 °C (RT) | 2.5 | 31% | Significant tertiary alcohol (double addition). |

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the highly reliable Weinreb amide route to ensure maximum chemoselectivity and preserve the sensitive tert-butyl ester.

Step 1: Preparation of the Weinreb Amide

-

Setup: In an oven-dried flask under N₂, dissolve 4-(tert-butoxy)-4-oxobutanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.3 M.

-

Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes.

-

Coupling: Add EDC·HCl (1.5 eq) in one portion. Stir at room temperature for 12 hours.

-

Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar starting acid (Rf ~0.1) should completely convert to a higher-running spot (Rf ~0.4). If the acid persists, add an additional 0.2 eq of EDC·HCl.

-

Workup: Wash the organic layer sequentially with 1M NaHSO₄, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield tert-butyl 4-(methoxy(methyl)amino)-4-oxobutanoate.

Step 2: Grignard Addition

-

Setup: Dissolve the crude Weinreb amide in anhydrous THF (0.2 M) under a strict N₂ atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

-

Grignard Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in 2-MeTHF, 1.5 eq) via syringe pump over 30 minutes.

-

Mechanistic Note: Maintaining -20 °C ensures the tetrahedral intermediate remains stable, preventing collapse into the highly electrophilic ketone.

-

-

Self-Validation Check: After 2 hours at 0 °C, pull a 0.1 mL aliquot, quench it in 1 mL of saturated NH₄Cl, extract with 1 mL EtOAc, and run a rapid LC-MS or GC-MS. Confirm the disappearance of the amide mass and the appearance of the target ketone mass (m/z 198.13).

Step 3: Quenching and Isolation

-

Quench: Cool the reaction back to -20 °C and carefully quench by the dropwise addition of cold, saturated aqueous NH₄Cl.

-

Critical Warning: Do not use HCl. The tert-butyl ester will cleave under strong acidic conditions.

-

-

Extraction: Allow the mixture to warm to room temperature. Extract three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C to prevent cyclopropyl degradation). Purify via flash chromatography (Hexanes/EtOAc gradient) to yield pure tert-butyl 4-cyclopropyl-4-oxobutanoate.

References

Sources

troubleshooting low conversion rates for tert-Butyl 4-cyclopropyl-4-oxobutanoate

Welcome to the technical support center for the synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-keto ester. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

I. Troubleshooting Guide: Low Conversion Rates

Low conversion of starting materials is a frequent issue in the synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate. This section provides a structured approach to diagnosing and resolving these problems.

Question 1: My reaction has stalled, and TLC/GC-MS analysis shows a significant amount of unreacted cyclopropyl methyl ketone. What are the likely causes and how can I fix it?

Answer:

A stalled reaction with unreacted cyclopropyl methyl ketone typically points to issues with the formation or reactivity of the enolate, or problems with the acylating agent. Let's break down the potential causes and solutions.

1. Incomplete Enolate Formation:

-

The Problem: The most common synthesis route involves the acylation of a ketone enolate. Incomplete deprotonation of cyclopropyl methyl ketone will directly lead to low conversion. The choice and handling of the base are critical.

-

Troubleshooting Steps:

-

Base Selection: Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) are preferred for generating the kinetic enolate of cyclopropyl ketones.[1] Using weaker bases or nucleophilic bases can lead to side reactions or incomplete deprotonation.

-

Base Preparation & Titration: LDA is notoriously sensitive to moisture. Ensure you are using freshly prepared or properly stored LDA. It is highly recommended to titrate your LDA solution before use to determine its exact molarity.

-

Temperature Control: Deprotonation should be carried out at low temperatures, typically -78 °C, to ensure kinetic control and prevent base degradation and side reactions.[1]

-

Solvent Purity: Use anhydrous solvents. Trace amounts of water will quench the strong base, reducing the effective concentration available for deprotonation.

-

2. Issues with the Acylating Agent:

-

The Problem: The choice of acylating agent and its reactivity can significantly impact the conversion rate. Common methods include using an acyl chloride or an anhydride.

-

Troubleshooting Steps:

-

Acylating Agent Reactivity: If using a less reactive acylating agent like a carbonate, the reaction may be sluggish.[2] Consider switching to a more reactive species like the corresponding acyl chloride.

-

Acylating Agent Purity: Ensure the acylating agent is pure and free from hydrolysis products (e.g., carboxylic acid from an acyl chloride), which can interfere with the reaction.

-

3. Reaction Conditions:

-

The Problem: Sub-optimal reaction temperature or time can lead to incomplete conversion.

-

Troubleshooting Steps:

-

Reaction Temperature: After the initial low-temperature deprotonation, the reaction with the acylating agent may require warming to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile. However, be cautious as high temperatures can promote side reactions.[1]

-

Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Again, monitoring the reaction progress is key.

-

Question 2: I'm observing the formation of significant side products, leading to a low yield of the desired tert-Butyl 4-cyclopropyl-4-oxobutanoate. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge. The primary culprits are often self-condensation of the starting ketone, ring-opening of the cyclopropyl group, and reactions involving the tert-butyl ester.

1. Self-Condensation (Aldol Reaction):

-

The Problem: The enolate of cyclopropyl methyl ketone can react with another molecule of the ketone, leading to an aldol condensation product. This is more prevalent if the acylation step is slow.

-

Minimization Strategy:

-

Controlled Addition: Add the acylating agent to the pre-formed enolate solution at low temperature. This ensures the enolate preferentially reacts with the more electrophilic acylating agent rather than the ketone.

-

Use of a Non-Enolizable Acylating Agent: Employing an acylating agent that cannot form an enolate itself, such as diethyl carbonate, can mitigate this issue.

-

2. Cyclopropyl Ring-Opening:

-

The Problem: The strained cyclopropyl ring is susceptible to opening under certain conditions, particularly acidic or strongly basic environments, or at elevated temperatures.[1][3] This can lead to a variety of linear byproducts.

-

Minimization Strategy:

-

Avoid Strong Acids: Both Brønsted and Lewis acids can catalyze the ring-opening of cyclopropyl ketones.[3] If an acidic workup is necessary, use mild conditions and keep the temperature low.

-

Moderate Base Strength: While a strong base is needed for deprotonation, prolonged exposure or the use of overly harsh bases can promote ring-opening. Use the stoichiometric amount of a suitable base like LDA.

-

Temperature Control: Avoid high reaction temperatures, as thermal stress can induce ring cleavage.[1]

-

3. Side Reactions of the tert-Butyl Ester:

-

The Problem: While generally stable, the tert-butyl ester can undergo hydrolysis under acidic conditions.[4][5]

-

Minimization Strategy:

-

Neutral or Basic Workup: If possible, use a neutral or mildly basic workup to quench the reaction and extract the product. If an acidic wash is required to remove basic impurities, use a dilute, cold acid solution and minimize contact time.

-

4. Darzens-Type Condensation (if using α-haloesters):

-

The Problem: If the synthesis involves the reaction of cyclopropyl methyl ketone with an α-haloester (a Darzens condensation), the formation of an α,β-epoxy ester (glycidic ester) is the intended product, which would then need to be converted to the desired product.[6][7][8] However, side reactions can occur.

-

Minimization Strategy:

-

Base Choice: The choice of base is crucial. Using an alkoxide corresponding to the ester side-chain can prevent acyl exchange side reactions.[7]

-

Reaction Conditions: The stereochemical outcome and yield can be sensitive to the reaction conditions. Optimization of temperature and base addition may be necessary.[6]

-

II. Frequently Asked Questions (FAQs)

What are the critical parameters for maximizing the yield of tert-Butyl 4-cyclopropyl-4-oxobutanoate?

To maximize the yield, focus on these critical parameters:

-

Purity of Reagents and Solvents: All starting materials and solvents must be of high purity and anhydrous.

-

Efficient Enolate Formation: This is arguably the most critical step. Use a strong, non-nucleophilic base like LDA, ensure accurate quantification (titration), and maintain a low temperature (-78 °C) during its formation.

-

Controlled Reaction Conditions: Carefully control the temperature throughout the reaction. Low temperatures for deprotonation and controlled warming for the acylation step are key.

-

Stoichiometry: Use a slight excess of the acylating agent to ensure complete consumption of the valuable enolate.

-

Reaction Monitoring: Regularly monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and identify any potential issues early on.

-

Careful Workup and Purification: Avoid harsh acidic conditions during workup to prevent hydrolysis of the tert-butyl ester and ring-opening of the cyclopropyl ketone.[3][4] Purification is often achieved by column chromatography.[9]

How can I effectively monitor the progress of the reaction?

-

Thin-Layer Chromatography (TLC): This is a quick and effective method. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, product, and any major byproducts. Visualize the spots using a UV lamp (if the compounds are UV active) and/or a suitable staining agent.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to identify the components of the reaction mixture by their mass spectra and retention times. This is particularly useful for identifying unexpected byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, quenching it, and performing a quick ¹H NMR can provide a clear picture of the conversion by integrating the signals corresponding to the starting materials and the product.

What are the best practices for the purification of tert-Butyl 4-cyclopropyl-4-oxobutanoate?

-

Workup: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine to remove water.

-

Column Chromatography: This is the most common method for purifying β-keto esters.[9] Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent. The optimal solvent system should be determined by TLC beforehand.

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.[10]

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate via Enolate Acylation

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropyl methyl ketone

-

tert-Butyl chloroacetate (or other suitable acylating agent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

LDA Preparation (in situ):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

-

Enolate Formation:

-

Slowly add cyclopropyl methyl ketone (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Acylation:

-

Add tert-butyl chloroacetate (1.2 equivalents), dissolved in anhydrous THF, dropwise to the enolate solution at -78 °C.

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Diagrams

Caption: General reaction pathway for the synthesis.

Caption: Decision tree for troubleshooting low conversion rates.

IV. References

-

Wikipedia. Darzens reaction. Available at: [Link]

-

ACS Publications. Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones | Organic Letters. Available at: [Link]

-

PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

-

Fiveable. Tert-butyl esters - Organic Chemistry II. Available at: [Link]

-

Wikipedia. Darzens reaction. Available at: [Link]

-

Master Organic Chemistry. Darzens Condensation. Available at: [Link]

-

ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. | Download Table. Available at: [Link]

-

Oxford Academic. RING OPENING OF CYCLOPROPYL KETONES ASSISTED BY THE TRIMETHYLSILYL GROUP | Chemistry Letters. Available at: [Link]

-

ACS Publications. Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1 | Organic Process Research & Development. Available at: [Link]

-

PubMed. Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Acids - Wordpress. Available at: [Link]

-

Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

-

PMC. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Available at: [Link]

-

Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Available at:

-

Journal of the American Chemical Society. [3 + 4] Annulation of α,β-Unsaturated Acylsilanes with Enolates of α,β-Unsaturated Methyl Ketones: Scope and Mechanism. Available at: [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

-

Chem-Station. ダルツェンス縮合反応 Darzens Condensation. Available at: [Link]

-

The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. Available at: [Link]

-

Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

-

ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at: [Link]

-

Google Patents. CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid. Available at:

-

RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]

-

MDPI. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Available at: [Link]

-

Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

-

Google Patents. CN102643179A - Preparation method of cyclopropyl methyl ketone. Available at:

-

Organic Chemistry Portal. Practical and Robust Method for Regio- and Stereoselective Preparation of (E)-Ketene tert-Butyl TMS Acetals and β-Ketoester-derived tert-Butyl (1Z,3E)-1,3-Bis(TMS)dienol Ethers. Available at: [Link]

-

Asian Journal of Chemistry. NOTE Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl- 1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. Available at: [Link]

-

University of Calgary. Ch21: Acylation of ketones. Available at: [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

-

RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Darzens reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

preventing tert-Butyl 4-cyclopropyl-4-oxobutanoate degradation during long-term storage

Welcome to the technical support center for the handling and storage of tert-Butyl 4-cyclopropyl-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key building block in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your material, preventing costly experimental failures and batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl 4-cyclopropyl-4-oxobutanoate and why is its stability important?

A1: tert-Butyl 4-cyclopropyl-4-oxobutanoate is an organic compound featuring a tert-butyl ester and a cyclopropyl ketone functional group.[1] This unique combination of a bulky, sterically hindering tert-butyl group and a strained cyclopropane ring makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its stability is paramount because degradation can lead to the formation of impurities that can compromise the yield, purity, and biological activity of the final product.[1]

Q2: My once colorless or pale-yellow oil of tert-Butyl 4-cyclopropyl-4-oxobutanoate has darkened. What does this indicate?

A2: A color change, particularly darkening, is a common indicator of chemical degradation. This could be due to a number of factors including oxidation, polymerization, or the formation of conjugated systems resulting from side reactions. It is crucial to re-analyze the material's purity via methods like HPLC or NMR to identify any new species before further use.

Q3: I've noticed a decrease in the purity of my stored tert-Butyl 4-cyclopropyl-4-oxobutanoate via HPLC analysis. What are the likely degradation products?

A3: The primary degradation pathways for this molecule are likely hydrolysis of the tert-butyl ester and reactions involving the ketone and cyclopropyl groups, especially under improper storage conditions. The most probable degradation products are:

-

4-cyclopropyl-4-oxobutanoic acid: Formed via hydrolysis of the tert-butyl ester.

-

tert-Butanol: The other product of ester hydrolysis.

-

Products of decarboxylation: As a β-keto ester, it is susceptible to decarboxylation, especially if hydrolysis to the corresponding β-keto acid occurs first.[2][3][4]

The presence of these impurities can be confirmed by comparing the analytical data of the stored sample with a fresh or properly stored reference standard.

Troubleshooting Guide: Degradation During Long-Term Storage

This section addresses specific issues that may arise during the long-term storage of tert-Butyl 4-cyclopropyl-4-oxobutanoate.

Issue 1: Appearance of an Acidic Impurity Detected by NMR or Titration

Question: My NMR spectrum shows a new broad peak in the downfield region, and the sample now has an acidic pH. What is happening?

Answer: This is a classic sign of hydrolysis of the tert-butyl ester to form 4-cyclopropyl-4-oxobutanoic acid. The tert-butyl ester group, while providing some steric protection, is susceptible to cleavage, especially in the presence of moisture and trace amounts of acid or base.[5][6]

Causality:

-

Moisture: Water can act as a nucleophile to attack the ester's carbonyl carbon, leading to hydrolysis. This reaction can be catalyzed by acid or base.

-

Acidic/Basic Residues: Residual catalysts from the synthesis (e.g., strong acids used in esterification) or exposure to acidic/basic vapors in the storage environment can accelerate this process.[5][6]

Troubleshooting Steps:

-

Quantify the Impurity: Use quantitative NMR (qNMR) or HPLC with a calibrated standard to determine the percentage of the acidic impurity.

-

Repurification: If the level of impurity is unacceptable, consider repurifying the material through column chromatography or distillation.

-

Future Prevention: Ensure the material is stored under a dry, inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container made of an inert material like borosilicate glass.

Issue 2: Gas Evolution and Pressure Buildup in the Storage Container

Question: I noticed that the cap on my sample vial was bulging, and there was a slight pressure release upon opening. What could cause this?

Answer: This is likely due to the formation of isobutylene gas . This occurs as a consequence of the acid-catalyzed hydrolysis of the tert-butyl ester. The tert-butyl carbocation formed during this process is unstable and readily eliminates a proton to form isobutylene.

Mechanism:

-

Protonation of the ester carbonyl oxygen.

-

Departure of the stable tert-butyl carbocation.

-

Elimination of a proton from the tert-butyl carbocation to form isobutylene gas.

Troubleshooting Steps:

-

Vent Carefully: Open the container in a well-ventilated fume hood to safely release any built-up pressure.

-

Analytical Confirmation: The presence of the corresponding carboxylic acid should be confirmed by HPLC or NMR.

-